molecular formula C12H17F3N2O3 B13516050 N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide,trifluoroaceticacid

N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide,trifluoroaceticacid

Cat. No.: B13516050
M. Wt: 294.27 g/mol
InChI Key: MUZLZODUQUICJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide, trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a cyclopentyl ring, an amino group, and a prop-2-ynamide moiety, along with trifluoroacetic acid. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide, trifluoroacetic acid typically involves multiple steps. One common method includes the reaction of 3-aminocyclopentyl ethylamine with prop-2-ynoic acid under specific conditions to form the desired ynamide. The reaction is often carried out in the presence of a coupling agent and a base to facilitate the formation of the amide bond. The final product is then treated with trifluoroacetic acid to obtain the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide, trifluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ynamide moiety can be reduced to form the corresponding alkene or alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ynamide moiety can produce alkenes or alkanes .

Scientific Research Applications

N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide, trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ynamide moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)prop-2-ynamide: Similar structure but lacks the cyclopentyl ring.

Uniqueness

N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide, trifluoroacetic acid is unique due to its combination of a cyclopentyl ring, an amino group, and a prop-2-ynamide moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds cannot .

Properties

Molecular Formula

C12H17F3N2O3

Molecular Weight

294.27 g/mol

IUPAC Name

N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H16N2O.C2HF3O2/c1-2-10(13)12-6-5-8-3-4-9(11)7-8;3-2(4,5)1(6)7/h1,8-9H,3-7,11H2,(H,12,13);(H,6,7)

InChI Key

MUZLZODUQUICJN-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)NCCC1CCC(C1)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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